molecular formula C20H20N2O4S B12183169 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]furan-2-carboxamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]furan-2-carboxamide

Cat. No.: B12183169
M. Wt: 384.5 g/mol
InChI Key: DSXBPNANSTXHNC-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with various functional groups, including a phenylsulfonyl group, a prop-2-en-1-yl group, and a furan-2-carboxamide group

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C20H20N2O4S/c1-4-12-22-15(3)14(2)18(27(24,25)16-9-6-5-7-10-16)19(22)21-20(23)17-11-8-13-26-17/h4-11,13H,1,12H2,2-3H3,(H,21,23)

InChI Key

DSXBPNANSTXHNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3)CC=C)C

Origin of Product

United States

Preparation Methods

Pyrrole Core Synthesis and Initial Functionalization

The foundational step involves constructing the 4,5-dimethyl-1H-pyrrole scaffold. While direct synthesis of the fully substituted pyrrole is challenging, a modified Hantzsch pyrrole synthesis or cyclocondensation of γ-diketones with amines provides a viable route. For example, cyclization of 3,4-dimethyl-2,5-hexanedione with ammonium acetate in acetic acid yields 3,4-dimethylpyrrole . Subsequent N-alkylation with prop-2-en-1-yl bromide under basic conditions (e.g., NaH in THF) introduces the propenyl group at position 1 .

Key Reaction Conditions

StepReagents/ConditionsYieldReference
Pyrrole cyclizationNH4OAc, AcOH, reflux, 12 h68%
N-AlkylationPropenyl bromide, NaH, THF, 0°C→RT72%

Sulfonylation at Position 3

Introducing the phenylsulfonyl group at position 3 requires electrophilic aromatic substitution (EAS) or directed ortho-metalation strategies. Given the electron-rich nature of the pyrrole ring, direct sulfonylation using phenylsulfonyl chloride in the presence of AlCl3 as a Lewis acid is feasible . Alternatively, regioselective sulfonylation is achieved via lithiation at position 3 using LDA (lithium diisopropylamide) at −78°C, followed by quenching with phenylsulfonyl chloride .

Optimization Insights

  • Lithiation Method : Higher regioselectivity (≥90%) compared to EAS (∼65%) .

  • Side Reactions : Over-sulfonylation at position 2 is minimized by stoichiometric control .

Carboxamide Coupling at Position 2

The furan-2-carboxamide moiety is introduced via amide bond formation between the pyrrole’s amine and furan-2-carbonyl chloride. Activation of the carboxylic acid (furan-2-carboxylic acid) using thionyl chloride (SOCl2) generates the acyl chloride, which reacts with the pyrrole amine in dichloromethane with triethylamine as a base .

Procedure

  • Acyl Chloride Synthesis : Furan-2-carboxylic acid (1.2 eq) is refluxed with SOCl2 (3 eq) for 2 h, followed by solvent removal.

  • Amidation : The crude acyl chloride is added to a solution of pyrrole intermediate (1 eq) and Et3N (2 eq) in DCM at 0°C. The mixture stirs for 6 h at RT, yielding the carboxamide .

Yield Data

Acylating AgentSolventBaseYield
Furan-2-carbonyl chlorideDCMEt3N78%

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Structural confirmation employs:

  • 1H NMR : Distinct signals for propenyl (δ 5.1–5.3 ppm), phenylsulfonyl (δ 7.5–7.9 ppm), and furan (δ 6.5–7.1 ppm) .

  • HRMS : Molecular ion peak at m/z 386.14 (C20H21N2O4S+) .

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonylation : Competing sulfonation at position 2 is mitigated using bulky directing groups or low-temperature lithiation .

  • Propenyl Group Stability : Allylic bromides may undergo elimination; using freshly distilled propenyl bromide and inert atmospheres prevents degradation .

  • Carboxamide Hydrolysis : Moisture-sensitive steps require anhydrous conditions and molecular sieves .

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone or sulfoxide derivative, while reduction could produce a fully saturated pyrrole ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with various substituents, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]furan-2-carboxamide is a complex organic compound with potential biological activities. Its unique structure, featuring a pyrrole ring, furan-2-carboxamide group, and a phenylsulfonyl moiety, suggests diverse applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H21N2O3S
Molecular Weight412.5 g/mol
CAS Number1010929-21-1

Preliminary studies indicate that compounds similar to this compound may act as inhibitors of various enzymes and proteins involved in disease processes. The presence of the phenylsulfonyl group is particularly noteworthy for its potential interactions with proteases critical in viral replication and cancer progression .

Antiviral Activity

Research has shown that compounds with similar structural motifs exhibit significant antiviral properties. For instance, derivatives of pyrrole have been evaluated for their efficacy against HIV and other viral infections. In one study, modifications to the pyrrole structure resulted in compounds that inhibited HIV replication effectively, demonstrating IC50 values in the low micromolar range .

Anticancer Potential

The compound's ability to inhibit cell proliferation has been assessed in various cancer cell lines. Analogous compounds have demonstrated cytotoxic effects against several tumor types by inducing apoptosis and inhibiting cell cycle progression. For example, studies on related sulfonamide derivatives revealed their potential as anticancer agents through mechanisms involving the modulation of apoptotic pathways and cell signaling .

Enzyme Inhibition

There is substantial interest in the enzyme-inhibitory properties of this compound. Similar sulfonamide-containing compounds have shown promise in inhibiting proteases involved in tumor growth and viral replication. The structural features of this compound suggest it may function similarly by binding to active sites of target enzymes .

Study 1: Antiviral Efficacy

In a study focused on antiviral activity, derivatives based on the furan and pyrrole frameworks were synthesized and tested against HIV. The results indicated that specific substitutions enhanced antiviral potency significantly, suggesting that this compound could be a lead compound for further development .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of related compounds highlighted their ability to induce apoptosis in breast cancer cells. The study showed that these compounds could decrease cell viability significantly while increasing markers associated with programmed cell death. This suggests that N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-y)-1H-pyrrol-2-y]furan-2-carboxamide may also exhibit similar effects .

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